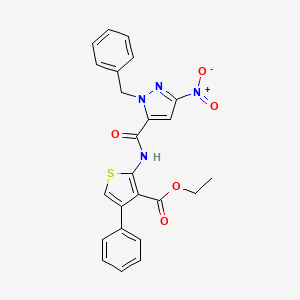![molecular formula C27H29N3O3 B11510751 5'-benzyl-3'-(2-methylpropyl)-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11510751.png)
5'-benzyl-3'-(2-methylpropyl)-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-BENZYL-3’-(2-METHYLPROPYL)-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound characterized by its spirocyclic structure, which includes an indole and pyrrolo[3,4-c]pyrrole moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Typical synthetic routes might include:
Cyclization reactions: to form the spirocyclic core.
Alkylation or acylation reactions: to introduce the benzyl and prop-2-en-1-yl groups.
Hydrogenation or reduction reactions: to achieve the octahydro configuration.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalytic processes: to ensure efficient reactions.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.
Substitution: Reactions where substituents on the indole or pyrrolo[3,4-c]pyrrole ring are replaced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound could have a range of scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Material Science: Exploring its properties as a building block for novel materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indole-pyrrolidine] derivatives: Compounds with similar spirocyclic structures.
Indole derivatives: Compounds containing the indole moiety.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with the pyrrolo[3,4-c]pyrrole structure.
Uniqueness
This compound’s uniqueness lies in its specific combination of substituents and the spirocyclic structure, which may confer unique biological activities or chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H29N3O3 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
5-benzyl-1-(2-methylpropyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H29N3O3/c1-4-14-29-21-13-9-8-12-19(21)27(26(29)33)23-22(20(28-27)15-17(2)3)24(31)30(25(23)32)16-18-10-6-5-7-11-18/h4-13,17,20,22-23,28H,1,14-16H2,2-3H3 |
Clave InChI |
AAPFVZOGMOQGDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide](/img/structure/B11510676.png)
![2-(4-chlorophenyl)-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B11510682.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11510691.png)
![1,1'-[Sulfanediylbis(benzene-4,1-diylsulfanediylmethanediyl)]bis(4-methoxy-3-nitrobenzene)](/img/structure/B11510696.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510717.png)


![ethyl (2E)-3-[(2,3,6-trimethyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B11510730.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11510740.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510744.png)
![3-(3-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11510754.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510766.png)
![4-[4-morpholino-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B11510768.png)
